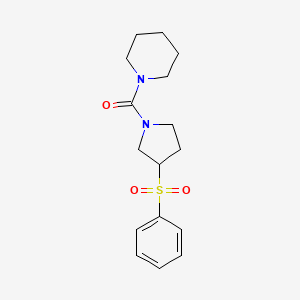
(3-(Phenylsulfonyl)pyrrolidin-1-yl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine and piperidine are both five-membered heterocyclic compounds containing nitrogen. They are widely used by medicinal chemists to create compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine and piperidine derivatives can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of pyrrolidine and piperidine derivatives is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space .Chemical Reactions Analysis
Pyrrolidine and piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various other derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine and piperidine derivatives can also vary widely. For example, the melting point of a specific derivative was found to be between 302–306°C .科学的研究の応用
Synthesis and Structural Analysis
(3-(Phenylsulfonyl)pyrrolidin-1-yl)(piperidin-1-yl)methanone has been a subject of interest in various synthetic and structural studies. Researchers have focused on synthesizing boric acid ester intermediates involving benzene rings and analyzing their structures using techniques such as FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. The conformational and molecular structures of such compounds have been thoroughly examined and compared using density functional theory (DFT) and X-ray diffraction values, ensuring that the synthesized structures align with theoretical predictions. Investigations also extend to studying molecular electrostatic potential and frontier molecular orbitals to reveal physicochemical properties of the compounds (Huang et al., 2021).
Synthesis Challenges and Efficiency
Efficient synthesis of heterocycles containing both piperidine and pyridine rings has been a challenge due to inefficient processes requiring long reaction times. Research in this area has yielded methods for the synthesis of related compounds, such as (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone, by overcoming these challenges. The synthesis involves multiple steps starting from readily available materials, indicating the potential of these methods for broader applications in organic synthesis (Zhang et al., 2020).
Biological Activities and Application
Researchers have also synthesized and characterized a series of novel compounds, including those with structures related to (3-(Phenylsulfonyl)pyrrolidin-1-yl)(piperidin-1-yl)methanone, to investigate their potential biological activities. For instance, a study focused on synthesizing and characterizing N-phenylpyrazolyl aryl methanones derivatives and examining their herbicidal and insecticidal activities. Such studies highlight the potential pharmaceutical and agricultural applications of these compounds (Wang et al., 2015).
将来の方向性
特性
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-10-5-2-6-11-17)18-12-9-15(13-18)22(20,21)14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPQLXYQZXRRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Phenylsulfonyl)pyrrolidin-1-yl)(piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

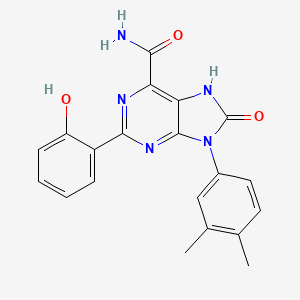
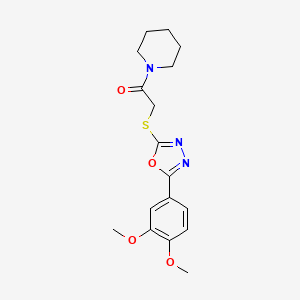
![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2639133.png)
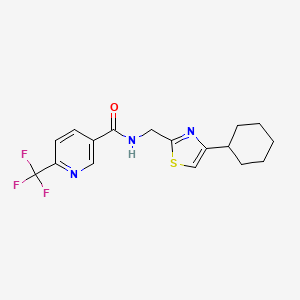
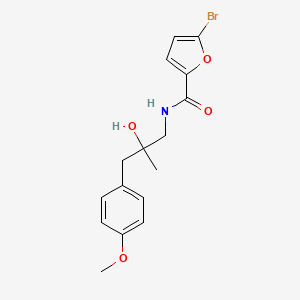
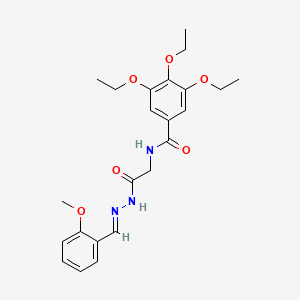
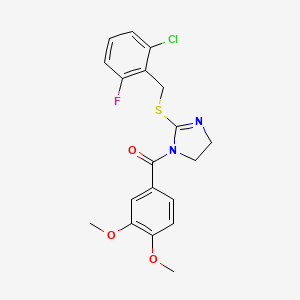
![((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(4-methoxyphenyl)methanone](/img/structure/B2639139.png)
![2,4,6-trimethyl-N-[4-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2639141.png)

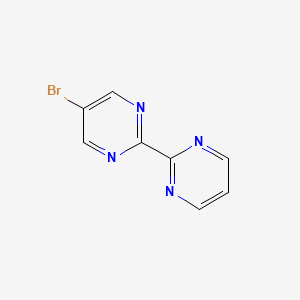


![1-Bromo-4-[(n-hexyloxy)methyl]benzene](/img/structure/B2639153.png)